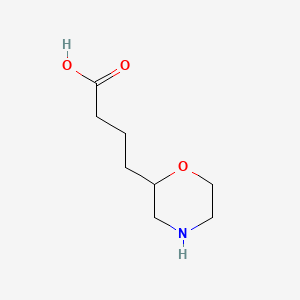
4-(Morpholin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-2-yl)butanoic acid is an organic compound with the molecular formula C8H15NO3. It features a morpholine ring attached to a butanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both morpholine and butanoic acid, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-2-yl)butanoic acid typically involves the reaction of morpholine with butanoic acid derivatives. One common method is the coupling of morpholine with α-haloacid chlorides, followed by cyclization and reduction reactions . This process can be performed under various conditions, often involving the use of catalysts and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-2-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted morpholine derivatives .
Scientific Research Applications
4-(Morpholin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Morpholin-2-yl)butanoic acid include:
- 2-amino-4-(morpholin-4-yl)butanoic acid
- Morpholin-4-yl-acetic acid
- 4-chlorobutanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the properties of morpholine and butanoic acid in a unique way. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from chemical synthesis to biological research .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-morpholin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c10-8(11)3-1-2-7-6-9-4-5-12-7/h7,9H,1-6H2,(H,10,11) |
InChI Key |
PLKBYTUHQASLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















